molecular formula C22H28ClN3O3S2 B2657832 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1217121-62-4

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride

Cat. No.: B2657832
CAS No.: 1217121-62-4
M. Wt: 482.05
InChI Key: YOBMDCHSMAEDKR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride is a structurally complex benzamide derivative featuring a benzo[d]thiazol core, a dimethylaminoethyl side chain, and an ethylsulfonyl substituent. For instance, sulfonyl-containing compounds often employ Friedel-Crafts reactions or nucleophilic substitutions, as seen in the synthesis of triazole-thiones and hydrazinecarbothioamides in .

Key structural attributes include:

  • Benzo[d]thiazol moiety: A bicyclic heteroaromatic system that may enhance binding to biological targets through π-π interactions.
  • Ethylsulfonyl group: An electron-withdrawing substituent that could influence electronic properties and metabolic stability.
  • Dimethylaminoethyl side chain: A basic side chain that may improve solubility and facilitate interactions with acidic residues in target proteins.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-6-30(27,28)18-9-7-8-17(14-18)21(26)25(13-12-24(4)5)22-23-20-16(3)15(2)10-11-19(20)29-22;/h7-11,14H,6,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMDCHSMAEDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique molecular architecture that includes:

  • Dimethylaminoethyl group : Enhances solubility and bioavailability.
  • Benzo[d]thiazole moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
  • Ethylsulfonyl group : Potentially contributes to its pharmacological profile.
PropertyValue
Molecular FormulaC21H23ClN4OS2
Molecular Weight447.0 g/mol
Purity≥ 95%
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds with similar thiazole structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can effectively target Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, including drug-resistant strains .

Case Study: Antibacterial Activity

A study on various thiazole derivatives revealed that certain compounds demonstrated favorable activity against multidrug-resistant pathogens. The minimal inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against resistant strains:

Compound IDTarget BacteriaMIC (µg/mL)
3hS. aureus8
3jE. faecium16

These findings suggest that this compound may possess similar antimicrobial properties due to its structural components.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the modulation of cell signaling pathways and induction of apoptosis .

Research Findings on Anticancer Activity

A recent investigation into a series of thiazole derivatives showed promising results:

Compound IDCell LineIC50 (µM)
1MCF-710
2A54912

These results underline the potential of this compound as an anticancer agent.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The dimethylamino group may facilitate cellular uptake, while the benzo[d]thiazole moiety could interact with enzymes or receptors involved in key signaling pathways. This interaction may lead to alterations in gene expression and enzyme activity, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry ()

Compounds [7–9] from , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, share functional similarities with the target compound:

Feature Target Compound Triazole-Thiones [7–9] ()
Core Structure Benzo[d]thiazol 1,2,4-Triazole
Sulfonyl Group 3-(Ethylsulfonyl)benzamide 4-(4-X-Phenylsulfonyl)phenyl
Substituents Dimethylaminoethyl, 4,5-dimethyl 2,4-Difluorophenyl, X (H, Cl, Br)
Tautomerism Not observed Exists as thione tautomers (confirmed by IR/NMR)
Spectral Confirmation Not provided in evidence IR: νC=S at 1247–1255 cm⁻¹; absence of νC=O

Key Differences :

  • The benzo[d]thiazol core in the target compound contrasts with the triazole ring in [7–9], which may alter aromatic stacking and hydrogen-bonding capabilities.
  • The ethylsulfonyl group in the target compound is directly attached to the benzamide, whereas sulfonyl groups in [7–9] are part of a phenylsulfonyl substituent.
Pesticide Benzamide Derivatives ()

Compounds like sulfentrazone (a triazole sulfonamide herbicide) and diflufenican (a pyridinecarboxamide) from highlight structural parallels in sulfonyl/amide functionalities:

Feature Target Compound Sulfentrazone ()
Core Structure Benzamide + benzo[d]thiazol 1,2,4-Triazole + sulfonamide
Sulfonyl Group Ethylsulfonyl Methanesulfonamide
Biological Use Hypothesized pharmacological activity (unconfirmed) Herbicide
Substituents Dimethylaminoethyl, 4,5-dimethyl Difluoromethyl, methyl, trifluoromethyl

Key Insights :

  • Sulfentrazone’s sulfonamide group and triazole core contribute to herbicidal activity, suggesting that the target compound’s ethylsulfonyl and benzothiazol groups may similarly influence bioactivity, albeit in a different context (e.g., antimicrobial or anticancer applications).

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